molecular formula C28H10BF20LiO B1648572 Lithium tetrakis(pentafluorophenyl)borate ethyl etherate CAS No. 155543-02-5

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate

Cat. No.: B1648572
CAS No.: 155543-02-5
M. Wt: 760.1 g/mol
InChI Key: KPLZKJQZPFREPG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lithium Tetrakis(pentafluorophenyl)borate Ethyl Etherate primarily targets transition metal catalysts in electrochemical reactions . The compound enhances the acidity or solubility of these catalysts, thereby improving their performance .

Mode of Action

The compound acts as a coordinating counter anion . It forms a complex with the transition metal catalysts, altering their electronic properties and enhancing their reactivity . This interaction leads to an increase in the acidity or solubility of the catalysts .

Biochemical Pathways

It is known that the compound plays a crucial role inolefin polymerization reactions and other electrochemical processes .

Pharmacokinetics

It’s worth noting that the compound iswater-soluble , which can influence its distribution and reactivity in aqueous environments.

Result of Action

The primary result of the compound’s action is the enhancement of the performance of transition metal catalysts in electrochemical reactions . This can lead to more efficient reactions and improved yields of desired products .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , and its reactivity can be affected by the presence of water. Additionally, the compound will deflagrate on melting (ca 265 C) giving thick black smoke, even under nitrogen . Therefore, it is crucial to store and handle the compound under appropriate conditions to ensure its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium tetrakis(pentafluorophenyl)borate ethyl etherate typically involves the reaction of pentafluorophenyllithium with tris(pentafluorophenyl)boron in an ether solution. The reaction proceeds as follows :

(C6F5)3B+Li(C6F5)[Li(OEt2)3][B(C6F5)4](C_6F_5)_3B + Li(C_6F_5) \rightarrow [Li(OEt_2)_3][B(C_6F_5)_4] (C6​F5​)3​B+Li(C6​F5​)→[Li(OEt2​)3​][B(C6​F5​)4​]

The product precipitates as a white solid, which is then isolated by filtration and dried .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium tetrakis(pentafluorophenyl)borate ethyl etherate is unique due to its weakly coordinating anion, which makes it particularly effective in stabilizing cationic species. This property distinguishes it from other similar compounds, which may not have the same level of stability or reactivity in certain chemical reactions .

Properties

IUPAC Name

lithium;ethoxyethane;tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24BF20.C4H10O.Li/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-3-5-4-2;/h;3-4H2,1-2H3;/q-1;;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLZKJQZPFREPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CCOCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H10BF20LiO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029418
Record name Lithium tetrakis(pentafluorophenyl)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

371162-53-7, 155543-02-5
Record name Borate(1-), tetrakis(2,3,4,5,6-pentafluorophenyl)-, lithium, compd. with 1,1′-oxybis[ethane] (2:2:5)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=371162-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lithium tetrakis(pentafluorophenyl)borate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LITHIUM TETRAKIS(PENTAFLUOROPHENYL)BORATE ETHYL ETHERATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Lithium Tetrakis(pentafluorophenyl)borate - Ethyl Ether Complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Lithium tetrakis(pentafluorophenyl)borate ethyl etherate
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